Cas no 63834-70-8 (3-(4-chlorophenoxy)-2-methylpropane-1,2-diol)
63834-70-8 structure
Product Name:3-(4-chlorophenoxy)-2-methylpropane-1,2-diol
CAS-nummer:63834-70-8
MF:C10H13ClO3
MW:216.661422491074
CID:1660021
PubChem ID:113937
Update Time:2025-04-21
3-(4-chlorophenoxy)-2-methylpropane-1,2-diol Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(4-chlorophenoxy)-2-methylpropane-1,2-diol
- 1,2-propanediol, 3-(4-chlorophenoxy)-2-methyl-
- 3-(4-Chlorophenoxy)-2-methyl-1,2-propanediol
- 3-(p-Chlorophenoxy)-2-methyl-1,2-propanediol
- 1,2-Propanediol, 3-(p-chlorophenoxy)-2-methyl-
- SCHEMBL14052978
- DB-122392
- BRN 3251691
- 4-06-00-00832 (Beilstein Handbook Reference)
- 63834-70-8
- RJMZBTNNGWVNEW-UHFFFAOYSA-N
- DTXSID70980466
-
- Inchi: 1S/C10H13ClO3/c1-10(13,6-12)7-14-9-4-2-8(11)3-5-9/h2-5,12-13H,6-7H2,1H3
- InChI-sleutel: RJMZBTNNGWVNEW-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)OCC(C)(CO)O
Berekende eigenschappen
- Exacte massa: 216.05539
- Monoisotopische massa: 216.0553220g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 169
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 49.7Ų
Experimentele eigenschappen
- PSA: 49.69
3-(4-chlorophenoxy)-2-methylpropane-1,2-diol Gerelateerde literatuur
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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